MAO-A/MAO-B Selectivity Compared to HT3 and Clorgyline
MAO-A inhibitor 2 (HT4) demonstrated a selectivity index (SI = IC50 MAO-B / IC50 MAO-A) of 7.4, which is superior to the next most selective hybrid in the series, HT3 (SI = 7.3). In the same assay system, the reference irreversible MAO-A inhibitor clorgyline showed a selectivity index of 28.7, while the MAO-B inhibitor selegiline displayed inverse selectivity with an SI of 0.014 [1]. This positions HT4 as a moderately selective MAO-A inhibitor with a distinct balance of potency and selectivity compared to both irreversible and other hybrid compounds.
| Evidence Dimension | MAO-A vs MAO-B selectivity index (SI = IC50(MAO-B)/IC50(MAO-A)) |
|---|---|
| Target Compound Data | SI = 7.4 (calculated from IC50 MAO-A = 14.3 µM, IC50 MAO-B = 106 µM) |
| Comparator Or Baseline | HT3: SI = 7.3; Clorgyline: SI = 28.7; Selegiline: SI = 0.014 |
| Quantified Difference | HT4 SI (7.4) > HT3 SI (7.3); HT4 SI significantly lower than clorgyline SI (28.7) |
| Conditions | In vitro enzyme assay using recombinant human MAO-A and MAO-B; substrate: kynuramine; IC50 values derived from semilogarithmic plots [1] |
Why This Matters
The moderate selectivity profile of HT4 allows researchers to study MAO-A inhibition without the extreme isoform bias of irreversible inhibitors like clorgyline, which may better mimic physiological modulation.
- [1] Carradori S, Fantacuzzi M, Ammazzalorso A, et al. Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxidative Damage. Molecules. 2024;29(2):548. doi:10.3390/molecules29020548 View Source
